molecular formula C15H20ClN3O3S B4851490 ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4851490
M. Wt: 357.9 g/mol
InChI Key: HDGFKTKSPVELTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with an ethyl ester group and a 5-chloro-2-methoxyanilino group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the 5-chloro-2-methoxyaniline derivative, which is then reacted with a suitable carbothioylating agent to form the intermediate. This intermediate undergoes cyclization with ethyl pyrazinecarboxylate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-methoxyphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3S/c1-3-22-15(20)19-8-6-18(7-9-19)14(23)17-12-10-11(16)4-5-13(12)21-2/h4-5,10H,3,6-9H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGFKTKSPVELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 3
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ETHYL 4-[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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